molecular formula C17H21NO2 B14728049 {2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol CAS No. 6960-48-1

{2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol

Cat. No.: B14728049
CAS No.: 6960-48-1
M. Wt: 271.35 g/mol
InChI Key: LQENCAGOLKEOHO-UHFFFAOYSA-N
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Description

{2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a methoxyphenyl group through a methanol linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol typically involves the reduction of Schiff bases. One common method is the reduction of the corresponding Schiff base using sodium borohydride (NaBH₄) as a reducing agent. The reaction is carried out in a suitable solvent such as methanol or ethanol under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) can be employed to achieve the reduction of Schiff bases on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

{2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are used for substitution reactions.

Major Products Formed

Scientific Research Applications

{2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of {2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • {2-[(Dimethylamino)methyl]phenyl}(4-chlorophenyl)methanol
  • {2-[(Dimethylamino)methyl]phenyl}(4-hydroxyphenyl)methanol
  • {2-[(Dimethylamino)methyl]phenyl}(4-nitrophenyl)methanol

Uniqueness

{2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol is unique due to the presence of both dimethylamino and methoxy groups, which confer distinct chemical and physical properties.

Properties

CAS No.

6960-48-1

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

[2-[(dimethylamino)methyl]phenyl]-(4-methoxyphenyl)methanol

InChI

InChI=1S/C17H21NO2/c1-18(2)12-14-6-4-5-7-16(14)17(19)13-8-10-15(20-3)11-9-13/h4-11,17,19H,12H2,1-3H3

InChI Key

LQENCAGOLKEOHO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=CC=C1C(C2=CC=C(C=C2)OC)O

Origin of Product

United States

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